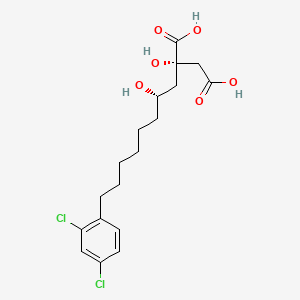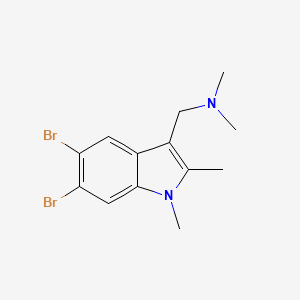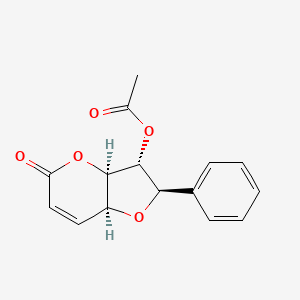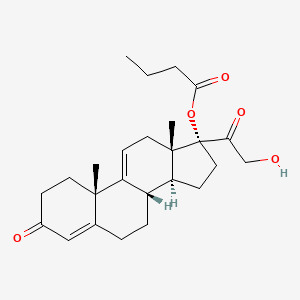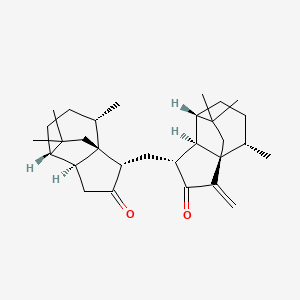
3-Isobutyl-8-pyrrolidinoxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-异丁基-8-吡咯烷氧黄嘌呤是一种合成的有机化合物,属于黄嘌呤类。它以其作为腺苷 A2B 受体选择性拮抗剂的作用而闻名。 该化合物因其在治疗应用中的潜力而被研究,特别是在炎症和心血管疾病方面 .
准备方法
合成路线和反应条件
3-异丁基-8-吡咯烷氧黄嘌呤的合成通常涉及以下步骤:
起始材料: 合成始于选择合适的起始材料,如黄嘌呤衍生物和吡咯烷。
反应条件: 反应在受控条件下进行,通常涉及使用二甲基亚砜 (DMSO) 或乙腈等溶剂。反应温度保持在 50-100°C 之间。
催化剂和试剂: 合成中常用的催化剂和试剂包括钯碳 (Pd/C) 和氢气用于氢化反应,以及三乙胺等各种有机碱。
工业生产方法
在工业环境中,3-异丁基-8-吡咯烷氧黄嘌呤的生产可能涉及大规模间歇反应器或连续流动反应器。 该工艺针对高产率和高纯度进行了优化,并采用严格的质量控制措施以确保一致性和安全性 .
化学反应分析
反应类型
3-异丁基-8-吡咯烷氧黄嘌呤经历几种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以发生亲核取代反应,特别是在吡咯烷环上。
常用试剂和条件
氧化: 酸性或中性条件下使用高锰酸钾。
还原: 在甲醇或乙醇中使用硼氢化钠。
取代: 在碱的存在下使用胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可以产生脱氧化的化合物 .
科学研究应用
3-异丁基-8-吡咯烷氧黄嘌呤具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究黄嘌呤衍生物的结构-活性关系。
生物学: 该化合物用于研究腺苷受体及其在细胞信号传导中的作用。
医学: 它在治疗炎症性疾病、心血管疾病和某些类型的癌症方面具有潜在的治疗应用。
作用机制
3-异丁基-8-吡咯烷氧黄嘌呤的主要作用机制涉及其对腺苷 A2B 受体的拮抗作用。通过与该受体结合,该化合物抑制下游信号通路(如环腺苷一磷酸 (cAMP) 通路)的激活。 这种抑制会导致炎症减少和其他治疗效果 .
相似化合物的比较
类似化合物
恩普罗非林: 另一种对腺苷 A2B 受体具有选择性拮抗作用的黄嘌呤衍生物。
茶碱: 一种选择性较低的黄嘌呤衍生物,主要用作支气管扩张剂。
咖啡因: 一种广为人知的黄嘌呤衍生物,对腺苷受体具有非选择性拮抗作用。
独特性
3-异丁基-8-吡咯烷氧黄嘌呤因其对腺苷 A2B 受体的选择性高于其他黄嘌呤衍生物而独一无二。 这种选择性使其成为研究和潜在治疗应用中的宝贵工具,因为它允许更针对性地调节腺苷受体介导的作用 .
属性
分子式 |
C13H19N5O2 |
|---|---|
分子量 |
277.32 g/mol |
IUPAC 名称 |
3-(2-methylpropyl)-8-pyrrolidin-1-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H19N5O2/c1-8(2)7-18-10-9(11(19)16-13(18)20)14-12(15-10)17-5-3-4-6-17/h8H,3-7H2,1-2H3,(H,14,15)(H,16,19,20) |
InChI 键 |
KHQOTPZSYMSVHB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCC3 |
同义词 |
3-isobutyl-8-pyrrolidinoxanthine IPDX cpd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




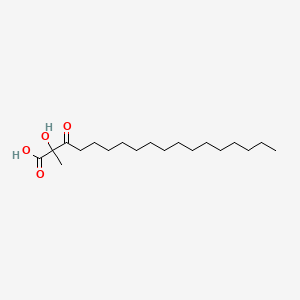



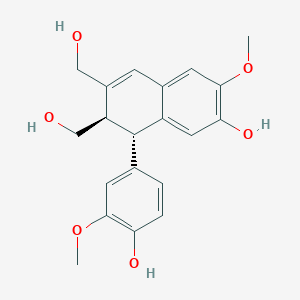
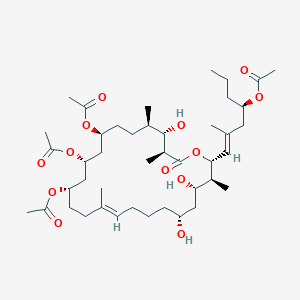
![1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)
